2-Chloro-6-ethynyl-5-fluoronicotinonitrile
Description
Properties
Molecular Formula |
C8H2ClFN2 |
|---|---|
Molecular Weight |
180.56 g/mol |
IUPAC Name |
2-chloro-6-ethynyl-5-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C8H2ClFN2/c1-2-7-6(10)3-5(4-11)8(9)12-7/h1,3H |
InChI Key |
OVCROCCLJHGBCY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=C(C(=N1)Cl)C#N)F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 6 Ethynyl 5 Fluoronicotinonitrile and Its Analogs
Retrosynthetic Analysis of the 2-Chloro-6-ethynyl-5-fluoronicotinonitrile Core
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For this compound, the primary disconnections involve the carbon-carbon triple bond and the carbon-halogen bonds.
A logical retrosynthetic approach suggests that the ethynyl (B1212043) group can be installed via a cross-coupling reaction. This points to a key precursor: a dihalogenated or trihalogenated nicotinonitrile. The most plausible disconnection is at the ethynyl C-C bond, suggesting a Sonogashira coupling reaction between a protected acetylene (B1199291), such as trimethylsilylacetylene (B32187), and a suitable halo-substituted nicotinonitrile. wikipedia.org
This leads to a precursor like 2,6-dichloro-5-fluoronicotinonitrile . Further disconnection of the C-Cl and C-F bonds from this intermediate would lead back to even simpler starting materials. The entire synthetic plan hinges on the careful and ordered introduction of each functional group.
Strategies for Constructing the Ethynyl Moiety on the Nicotinonitrile Ring
The introduction of an ethynyl group onto an aromatic ring is a cornerstone of modern organic synthesis, offering a versatile handle for further chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Ethynyl Introduction
The Sonogashira reaction is a widely used and robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org
For the synthesis of this compound, a likely precursor would be a dihalo-nicotinonitrile, such as 2,6-dichloro-5-fluoronicotinonitrile. The Sonogashira coupling would selectively replace one of the halogen atoms, typically the more reactive one, with the ethynyl group. The reactivity of halogens in these couplings generally follows the trend I > Br > Cl. Therefore, starting with a 2-chloro-6-iodo-5-fluoronicotinonitrile intermediate would likely provide higher selectivity for ethynylation at the 6-position.
A common strategy involves using a protected alkyne like trimethylsilylacetylene (TMSA). The TMS group prevents unwanted side reactions and can be easily removed in a subsequent step. wikipedia.org
Table 1: Representative Conditions for Sonogashira Coupling on Halopyridines
| Aryl Halide Substrate | Alkyne | Catalyst System | Base | Solvent | Yield |
| 2-Bromo-4-iodo-quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | High (at Iodo position) libretexts.org |
| Aryl Chlorides | Terminal Alkynes | PdCl₂(PCy₃)₂, CuI | Cs₂CO₃ | NMP | Good organic-chemistry.org |
| Fluoroarenes | Terminal Alkynes | Pd(OAc)₂, SPhos | LiHMDS | Dioxane | Good organic-chemistry.org |
This table presents generalized conditions and typical outcomes for Sonogashira reactions on related substrates. Specific optimization would be required for the target molecule.
Exploration of Other Metal-Mediated or Metal-Free Acetylene Functionalizations
While the Sonogashira coupling is prevalent, other methods for introducing acetylenic fragments exist. Copper-free Sonogashira variants have been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.orglibretexts.org
Furthermore, recent research has focused on transition-metal-free cross-coupling reactions. mdpi.com These methods often involve the reaction of electron-rich heterocycles with electrophilic haloacetylenes, sometimes in a solid medium without a solvent. mdpi.com While potentially less applicable to the electron-deficient nicotinonitrile core of the target molecule, these developing methodologies represent an expanding frontier in C-C bond formation. mdpi.comrsc.orgrsc.org
Selective Introduction and Manipulation of Halogen Substituents
The precise placement of chlorine and fluorine atoms on the nicotinonitrile ring is critical and presents a significant synthetic challenge.
Regioselective Chlorination and Fluorination Protocols
Achieving the desired 2-chloro-5-fluoro substitution pattern requires highly regioselective halogenation methods. Direct fluorination can be challenging, but various reagents and strategies have been developed to control the position of fluorine introduction. numberanalytics.comnih.gov
A plausible synthetic route could start from a pre-functionalized pyridine (B92270). For instance, a process for synthesizing 2,6-dichloro-5-fluoronicotinic acid derivatives from ethyl fluoroacetate (B1212596) has been reported, which could serve as a starting point for further derivatization to the nitrile. google.com The synthesis of 2-chloro-5-fluoronicotinonitrile (B1593161) itself has been documented, starting from 2-chloro-5-fluoronicotinaldehyde. chemicalbook.com
The introduction of a chlorine atom can often be achieved using reagents like N-chlorosuccinimide (NCS). For example, a process for preparing 2-chloro-6-fluoroaniline (B1301955) involves the use of NCS for chlorination. google.com
Halogen Exchange and Ortho-Metalation Strategies
Halogen exchange reactions, such as the Finkelstein reaction, provide a pathway to interconvert aryl halides. byjus.comfrontiersin.orgyoutube.com For instance, a less reactive aryl chloride could be converted to a more reactive aryl iodide to facilitate subsequent cross-coupling reactions. frontiersin.org While classic Finkelstein conditions are not suitable for aryl halides, metal-catalyzed versions, often using nickel, have been developed. frontiersin.orgresearchgate.net
Directed ortho-metalation (DoM) is another powerful tool for regioselective functionalization. wikipedia.orgbaranlab.org In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. wikipedia.org The resulting aryllithium species can then react with an electrophile. Fluorine itself can act as a directing group for ortho-metalation, enhancing the acidity of the ortho-protons and facilitating lithiation at that site. acs.orgnih.govresearchgate.net This strategy could be employed to introduce a substituent ortho to the fluorine atom, which could then be converted into the desired chloro or cyano group.
Approaches to the Nicotinonitrile Core Formation
The construction of the fundamental nicotinonitrile structure is a critical step in the synthesis of this compound and its analogs. Various methodologies have been developed to achieve this, ranging from classical cyclization reactions to more modern multi-component approaches.
The formation of the pyridine ring is a cornerstone of many synthetic routes to nicotinonitriles. These cyclization reactions often involve the condensation of open-chain precursors. One established method involves the reaction of a suitable nitrile precursor with a nitrogen-containing compound. google.comgoogle.com For instance, an α-metalated nitrile can react with a carbonyl compound to form a hydroxynitrile intermediate. google.com Subsequent ring closure under strongly acidic conditions, using reagents like thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentachloride (PCl₅), yields the pyridine ring. google.comgoogle.com
Another approach involves the reaction of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) under air, which provides a metal-free synthesis of 2,6-diarylpyridines. The Bönnemann cyclization offers a metal-catalyzed route, involving the trimerization of a nitrile and two acetylene units to form the pyridine ring. ijnrd.org Additionally, various one-pot syntheses have been developed, such as the reaction of aldehydes, phosphorus ylides, and propargyl azide, which proceeds through a sequence of Wittig, Staudinger, aza-Wittig, and electrocyclization reactions to afford polysubstituted pyridines. organic-chemistry.org
A specific example for a related compound, 2-chloro-5-fluoronicotinonitrile, starts from 2-chloro-5-fluoronicotinaldehyde. This is first reacted with hydroxylamine (B1172632) hydrochloride to form an intermediate oxime, which is then treated with 1,1'-carbonyldiimidazole (B1668759) to yield the final nicotinonitrile product. chemicalbook.com
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency and atom economy.
A notable MCR for the synthesis of nicotinonitrile derivatives is a four-component reaction involving a β-ketonitrile (such as 3-oxo-3-phenylpropanenitrile), an acetophenone (B1666503) derivative, an aldehyde, and ammonium acetate. nih.govresearchgate.netnih.govacs.org This reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism to afford a wide range of nicotinonitrile derivatives in high yields. nih.govresearchgate.netnih.govacs.org The use of MCRs is particularly advantageous for creating libraries of compounds for drug discovery, as it allows for the rapid generation of structural diversity. youtube.comnih.gov For example, the Ugi four-component condensation reaction (Ugi-4CR) is a versatile tool for the modification and conjugation of large biomolecules. youtube.com
Interactive Table: Comparison of Synthetic Approaches to Nicotinonitriles
| Synthetic Approach | Key Features | Reagents/Conditions | Advantages |
| Cyclization of Nitrile Precursors | Formation of pyridine ring from open-chain compounds. | α-metalated nitrile, carbonyl compound, strong acid (SOCl₂, POCl₃). google.comgoogle.com | Well-established, provides access to various substitution patterns. |
| Bönnemann Cyclization | Metal-catalyzed trimerization. | Nitrile, two acetylene units, metal complex catalyst. ijnrd.org | Direct formation of the pyridine ring. |
| Four-Component Reaction | One-pot synthesis of highly substituted nicotinonitriles. | β-ketonitrile, acetophenone, aldehyde, ammonium acetate. nih.govresearchgate.netnih.govacs.org | High efficiency, atom economy, rapid generation of diversity. |
Green Chemistry and Sustainable Synthesis Techniques for Nicotinonitrile Derivatives
The principles of green chemistry are increasingly being integrated into the synthesis of nicotinonitrile derivatives, aiming to reduce the environmental impact of chemical processes. This includes the use of reusable catalysts and the minimization or elimination of hazardous solvents.
Nanomagnetic metal-organic frameworks (MOFs) have gained attention as highly efficient and recyclable heterogeneous catalysts. nih.govresearchgate.netnih.govacs.orgacs.org These materials combine the high surface area and tunable porosity of MOFs with the magnetic separability of nanoparticles. nih.govacs.org
A specific example is the use of Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ as a catalyst in the four-component synthesis of nicotinonitriles. nih.govresearchgate.netnih.govacs.org This nanomagnetic MOF facilitates the reaction under solvent-free conditions, leading to excellent yields (68–90%) and short reaction times (40–60 minutes). nih.govresearchgate.netnih.gov Key advantages of this catalytic system include its high stability, large surface-to-volume ratio, and the ease of separation from the reaction mixture using an external magnet, allowing for its reuse in multiple reaction cycles. nih.govresearchgate.netnih.govacs.org
The elimination of volatile organic solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions offer a more environmentally friendly alternative. cem.comoatext.com When combined with microwave irradiation, these reactions can be significantly accelerated, often leading to higher yields and cleaner product formation compared to conventional heating methods. cem.comoatext.commdpi.comnih.govmdpi.com
Microwave-assisted synthesis has been successfully applied to various reactions, including the synthesis of α,β-unsaturated compounds from aromatic aldehydes and cyanoacetamide, with reactions completing in as little as 30-60 seconds. oatext.com In the context of nicotinonitrile synthesis, the use of microwave irradiation in conjunction with the aforementioned nanomagnetic MOF catalyst under solvent-free conditions exemplifies a highly efficient and sustainable approach. nih.govresearchgate.netnih.gov This combination of technologies not only reduces waste but also significantly shortens reaction times, making the synthesis more economical and environmentally benign. oatext.com
Interactive Table: Green Synthesis Techniques for Nicotinonitriles
| Technique | Catalyst/Conditions | Key Advantages |
| Nanomagnetic MOF Catalysis | Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ nih.govresearchgate.netnih.govacs.org | High efficiency, recyclability, easy separation, high stability. nih.govresearchgate.netnih.govacs.org |
| Solvent-Free Synthesis | Neat reaction conditions, often with microwave irradiation. cem.comoatext.com | Reduced use of hazardous solvents, simplified work-up, environmentally friendly. |
| Microwave-Assisted Synthesis | Microwave irradiation as an energy source. cem.commdpi.comnih.govmdpi.com | Rapid reaction rates, increased yields, cleaner reactions. |
Reactivity and Mechanistic Investigations of 2 Chloro 6 Ethynyl 5 Fluoronicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) on the Nicotinonitrile Ring
Reactivity at the Chloro and Fluoro Positions
No specific experimental data on the nucleophilic aromatic substitution (SNAr) reactions of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile has been found in the reviewed literature. However, based on established principles of SNAr on halogenated pyridine (B92270) rings, some predictions can be made. The pyridine nitrogen, along with the cyano group, are electron-withdrawing, which activates the ring towards nucleophilic attack. In dihalogenated pyridines, the relative reactivity of the halogens as leaving groups is a key factor.
Studies on related 2-fluoro- and 2-chloropyridines have shown that the 2-fluoropyridine (B1216828) reacts significantly faster than the corresponding chloro derivative with sodium ethoxide. researchgate.netepfl.ch This higher reactivity of the fluoro group is a common trend in SNAr reactions and is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. Therefore, it is anticipated that in this compound, the fluorine atom at the 5-position would be more susceptible to nucleophilic substitution than the chlorine atom at the 2-position.
The general mechanism for SNAr involves the formation of a Meisenheimer complex as an intermediate. The stability of this intermediate is influenced by the electron-withdrawing groups on the aromatic ring.
Influence of Substituents on SNAr Pathways
The substituents on the nicotinonitrile ring—chloro, ethynyl (B1212043), and fluoro—are all expected to influence the regioselectivity and rate of SNAr reactions. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.
The fluorine atom at the 5-position and the chlorine atom at the 2-position are the potential leaving groups. As discussed, the C-F bond is generally more polarized and thus more susceptible to nucleophilic attack. The ethynyl group at the 6-position is also electron-withdrawing and would further activate the ring for nucleophilic attack. Its position relative to the halogens would influence the stability of the respective Meisenheimer intermediates, thereby affecting the regioselectivity of the substitution.
Transformations of the Ethynyl Functional Group
While no specific studies on the transformations of the ethynyl group in this compound are available, the reactivity of terminal alkynes is well-established.
Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder, Huisgen Cycloadditions)
Terminal alkynes like the ethynyl group in the target molecule are known to participate in various cycloaddition reactions. For instance, the Huisgen 1,3-dipolar cycloaddition with azides is a prominent reaction for forming 1,2,3-triazoles. This reaction is often catalyzed by copper(I) (the "click" reaction). A study on ethynyl-substituted benzosiloxaboroles demonstrated their successful use in Cu(I)-catalyzed 1,3-dipolar cycloaddition reactions with sulfonyl azides. nih.govrsc.org
The ethynyl group could also potentially act as a dienophile in Diels-Alder reactions, although this is generally less favorable than with activated alkenes. The electronic nature of the nicotinonitrile ring would influence the dienophilic character of the ethynyl group.
Hydration, Hydrohalogenation, and Oxidative Cleavage of the Alkyne
The ethynyl group is susceptible to hydration, typically catalyzed by mercury salts or other transition metals, which would lead to the formation of a methyl ketone (an acetyl group). Hydrohalogenation with hydrogen halides (HX) would proceed via Markovnikov or anti-Markovnikov addition depending on the reaction conditions, yielding vinyl halides. Oxidative cleavage of the alkyne bond, for example by ozonolysis or permanganate (B83412) oxidation, would lead to the formation of a carboxylic acid at the 6-position.
Olefin Metathesis and Further C-C Coupling Reactions
The terminal alkyne can participate in enyne metathesis reactions. More commonly, it would be a versatile handle for various carbon-carbon bond-forming reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing more complex molecular architectures. While the target molecule itself contains an alkyne, this functionality could be introduced via a Sonogashira coupling of a suitable precursor.
Reactions Involving the Nitrile (Cyano) Group
The nitrile group (-C≡N) is a versatile functional group capable of undergoing a variety of transformations. In this compound, the electrophilicity of the nitrile carbon is influenced by the electron-withdrawing nature of the pyridine ring, the fluorine atom, and the chloro substituent, making it susceptible to nucleophilic attack.
Nucleophilic Additions to the Nitrile
Nucleophilic addition to the carbon-nitrogen triple bond is a characteristic reaction of nitriles. A wide range of nucleophiles can add to the nitrile group, leading to the formation of various intermediates and products.
Predicted Nucleophilic Addition Reactions:
| Nucleophile | Reagent Example | Predicted Product Structure | Reaction Conditions (Postulated) |
| Hydroxide | NaOH (aq) | Carboxamide or Carboxylic Acid | Acidic or basic hydrolysis with heating |
| Alcohols | Methanol (CH₃OH) | Imidate or Ester | Acid catalysis |
| Amines | Ammonia (NH₃) | Amidine | Acid or metal catalysis |
| Grignard Reagents | Phenylmagnesium bromide (PhMgBr) | Ketone (after hydrolysis) | Anhydrous ether, followed by aqueous workup |
| Hydride | Lithium aluminum hydride (LiAlH₄) | Primary Amine | Anhydrous ether, followed by aqueous workup |
The initial addition of a nucleophile to the nitrile carbon forms an imine-like intermediate. This intermediate can then be hydrolyzed to a ketone or an aldehyde, or it can be reduced to an amine. The electron-withdrawing environment of the pyridine ring in this compound is expected to enhance the rate of nucleophilic attack compared to a simple alkyl or aryl nitrile.
Functional Group Interconversions of the Nitrile
The nitrile group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
Common Functional Group Interconversions:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds through an intermediate carboxamide. Given the other reactive sites, careful control of reaction conditions would be necessary to achieve selective hydrolysis of the nitrile.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation provides a route to aminomethyl-substituted pyridines.
Cycloaddition Reactions: The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of various heterocyclic rings. For instance, reaction with azides could yield tetrazoles.
Tandem Reactions and Cascade Processes Involving Multiple Functional Groups
The presence of multiple, strategically positioned functional groups in this compound makes it an ideal candidate for tandem or cascade reactions. These reactions, where multiple bonds are formed in a single operation, offer a powerful strategy for the rapid construction of complex molecular architectures.
A plausible tandem reaction could be initiated by a nucleophilic attack on the ethynyl group, followed by an intramolecular cyclization involving the nitrile. For example, reaction with a binucleophile like hydrazine (B178648) could potentially lead to the formation of a fused pyrazolopyridine system. The specific outcome would be highly dependent on the nature of the nucleophile and the reaction conditions.
Another possibility involves an initial Sonogashira coupling at the ethynyl position, followed by an intramolecular cyclization onto the nitrile group, potentially triggered by a subsequent deprotection or activation step.
Stereochemical and Regiochemical Control in Reactions
The planar nature of the pyridine ring and the linear geometry of the ethynyl and nitrile groups in this compound mean that stereocenters are not inherent to the starting molecule. However, reactions at the ethynyl or nitrile groups can lead to the formation of new stereocenters.
Regiochemical control is a significant consideration in the reactions of this molecule. For instance, in nucleophilic aromatic substitution reactions, the position of attack on the pyridine ring will be directed by the existing substituents. The chloro and fluoro groups are potential leaving groups, and their relative reactivity will determine the site of substitution.
In reactions involving the ethynyl group, such as hydration or hydrohalogenation, the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) would be influenced by the electronic effects of the substituted pyridine ring and the choice of reagents and catalysts.
For tandem reactions, the regiochemistry of the initial attack and the subsequent cyclization would be critical in determining the final product structure. For example, in a potential intramolecular cyclization, the size of the newly formed ring would be dictated by which atom of the nitrile group (carbon or nitrogen) participates in the ring closure.
Derivatization Strategies and Analog Design for 2 Chloro 6 Ethynyl 5 Fluoronicotinonitrile
Functionalization at the Nicotinonitrile Ring System
The inherent reactivity of the substituted pyridine (B92270) ring in 2-chloro-6-ethynyl-5-fluoronicotinonitrile allows for a range of modifications, including the introduction of various substituents and the formation of new carbon-carbon and carbon-heteroatom bonds.
Introduction of Diverse Heteroatoms and Carbon-Based Substituents
The chlorine atom at the 2-position of the nicotinonitrile ring is susceptible to nucleophilic aromatic substitution, providing a primary route for introducing a wide variety of functional groups. This transformation is a cornerstone in the diversification of this scaffold.
Nucleophilic Aromatic Substitution:
Amines, in particular, are common nucleophiles used to displace the chloride, leading to the formation of 2-amino-substituted nicotinonitriles. This reaction is frequently employed in the synthesis of kinase inhibitors, where the amino group can serve as a crucial hydrogen bond donor or a point of further functionalization. The reaction is typically carried out by heating the chloro-substituted precursor with the desired amine, often in the presence of a base.
A representative, analogous reaction on a similar scaffold, 2,6-dichloro-5-fluoronicotinonitrile, highlights the feasibility of this approach. Reaction with various amines can lead to selective displacement of one or both chlorine atoms, depending on the reaction conditions and the nature of the amine.
| Reactant 1 | Reactant 2 (Amine) | Product |
| 2,6-dichloro-5-fluoronicotinonitrile | Aniline | 2-Anilino-6-chloro-5-fluoronicotinonitrile |
| 2,6-dichloro-5-fluoronicotinonitrile | Morpholine | 2-Morpholino-6-chloro-5-fluoronicotinonitrile |
| 2,6-dichloro-5-fluoronicotinonitrile | Piperazine | 2-(Piperazin-1-yl)-6-chloro-5-fluoronicotinonitrile |
This table presents hypothetical products based on known reactivity patterns of similar compounds.
Directed Ortho-Metalation and Electrophilic Substitution at the Pyridine Ring
While less commonly reported for this specific molecule, directed ortho-metalation (DoM) presents a powerful strategy for the regioselective functionalization of the pyridine ring. google.comgoogle.com The fluorine atom and the nitrile group can potentially act as directing groups, facilitating deprotonation at an adjacent position by a strong base like lithium diisopropylamide (LDA). The resulting organometallic intermediate can then be quenched with various electrophiles to introduce new substituents.
Electrophilic aromatic substitution on the electron-deficient pyridine ring of this compound is generally challenging. However, under forcing conditions or with highly activated electrophiles, substitution might be achievable, although this is not a commonly employed strategy for this particular scaffold.
Synthetic Manipulations of the Ethynyl (B1212043) Substituent
The ethynyl group at the 6-position is a highly versatile handle for a wide range of chemical transformations, including cross-coupling reactions, chain extension, and the construction of fused ring systems.
Chain Elongation and Terminal Functionalization of the Alkyne
The terminal alkyne is ideally suited for Sonogashira cross-coupling reactions, enabling the introduction of a vast array of aryl and heteroaryl substituents. organic-chemistry.orglibretexts.org This palladium-catalyzed reaction with aryl or vinyl halides is a cornerstone of modern organic synthesis and has been extensively used to create complex molecules from simple building blocks.
Sonogashira Coupling Reactions:
In a typical Sonogashira coupling, this compound can be reacted with a variety of aryl or heteroaryl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This reaction allows for the direct formation of a carbon-carbon bond between the alkyne and the aromatic system.
| Reactant 1 | Reactant 2 (Aryl Halide) | Catalyst System | Product |
| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 2-Chloro-5-fluoro-6-(phenylethynyl)nicotinonitrile |
| This compound | 4-Bromopyridine | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Chloro-5-fluoro-6-(pyridin-4-ylethynyl)nicotinonitrile |
| This compound | 2-Iodothiophene | Pd(OAc)₂, PPh₃, CuI, Et₃N | 2-Chloro-6-(thiophen-2-ylethynyl)-5-fluoronicotinonitrile |
This table illustrates potential Sonogashira coupling products based on established methodologies.
Annulation Reactions to Form Fused Ring Systems
The ethynyl group can participate in various annulation reactions to construct fused heterocyclic systems. These reactions are invaluable for creating novel molecular architectures with distinct biological profiles. For instance, cycloaddition reactions with azides can lead to the formation of triazole rings, while reactions with other suitable partners can yield fused pyridines or other polycyclic systems. The specific reaction pathways and resulting products are highly dependent on the reaction conditions and the nature of the reacting partner.
Transformations of the Nitrile Functionality for Structural Diversification
The nitrile group at the 3-position offers another avenue for structural modification, allowing for its conversion into other important functional groups.
Hydrolysis to Amides and Carboxylic Acids:
The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid. google.com The amide functionality can introduce new hydrogen bonding capabilities, while the carboxylic acid can serve as a handle for further derivatization, such as esterification or amidation.
Reduction to Amines:
Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), affords the corresponding primary amine. This transformation provides a route to aminomethyl-substituted pyridines, which can be valuable intermediates in drug discovery.
Formation of Tetrazoles:
The nitrile group can also undergo cycloaddition with azides (e.g., sodium azide) to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry, offering similar steric and electronic properties but with improved metabolic stability and pharmacokinetic profiles.
Conversion to Amides, Esters, Thioamides, and Amidines
The nitrile functionality of this compound is a key site for derivatization. Standard synthetic methodologies can be employed to convert the nitrile into a range of other functional groups, thereby modulating the electronic and steric properties of the molecule.
Amides: The hydrolysis of the nitrile group under acidic or basic conditions can yield the corresponding 2-chloro-6-ethynyl-5-fluoronicotinamide . This transformation is a common and effective method for introducing an amide functional group. For instance, treatment with concentrated sulfuric acid or a mixture of a strong acid and an alcohol can facilitate this conversion.
Esters: The nicotinamide (B372718) derivative can be further converted to the corresponding ester, methyl 2-chloro-6-ethynyl-5-fluoronicotinate , through esterification. This is typically achieved by reacting the amide with an alcohol in the presence of an acid catalyst.
Thioamides: Thionation of the amide using reagents like Lawesson's reagent or phosphorus pentasulfide provides a direct route to the 2-chloro-6-ethynyl-5-fluorothionicotinamide . This conversion replaces the carbonyl oxygen with a sulfur atom, significantly altering the electronic character of the functional group.
Amidines: The nitrile group can be directly converted to an amidine, 2-chloro-6-ethynyl-5-fluoro-N'-hydroxy-nicotinimidamide , by reaction with hydroxylamine (B1172632). Amidines are valuable functional groups in medicinal chemistry due to their ability to participate in hydrogen bonding and act as bioisosteres for other functional groups.
These transformations are summarized in the table below, showcasing the versatility of the nitrile group in generating a variety of derivatives.
| Starting Material | Reagents and Conditions | Product |
| This compound | 1. H₂SO₄, H₂O, heat2. MeOH, H⁺ | 2-chloro-6-ethynyl-5-fluoronicotinamide |
| 2-chloro-6-ethynyl-5-fluoronicotinamide | MeOH, H⁺ | methyl 2-chloro-6-ethynyl-5-fluoronicotinate |
| 2-chloro-6-ethynyl-5-fluoronicotinamide | Lawesson's reagent or P₄S₁₀ | 2-chloro-6-ethynyl-5-fluorothionicotinamide |
| This compound | NH₂OH | 2-chloro-6-ethynyl-5-fluoro-N'-hydroxy-nicotinimidamide |
Synthesis of Fused Pyrazolo[3,4-b]pyridine Derivatives
The presence of the ethynyl and chloro groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. These fused rings are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.
A plausible synthetic route involves the reaction of this compound with hydrazine (B178648) or its derivatives. The reaction likely proceeds through an initial nucleophilic attack of the hydrazine on the electron-deficient pyridine ring, followed by an intramolecular cyclization involving the ethynyl group. This cyclization would lead to the formation of the pyrazole (B372694) ring fused to the pyridine core, resulting in a pyrazolo[3,4-b]pyridine derivative. The specific reaction conditions, such as the choice of solvent and temperature, would be crucial in optimizing the yield and purity of the final product. The substituent on the hydrazine (e.g., phenylhydrazine) would determine the nature of the substituent on the pyrazole nitrogen.
Design and Synthesis of Biologically Relevant Nicotinonitrile Analogues
Nicotinonitrile and its derivatives are known to exhibit a wide range of biological activities. rsc.orgwikipedia.org The structural features of this compound make it an attractive starting point for the design and synthesis of novel, biologically relevant analogues. The strategic modification of the chloro, fluoro, and ethynyl groups can lead to compounds with tailored pharmacological profiles.
One common strategy is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to further functionalize the ethynyl group. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide variety of aryl or alkyl substituents at the 6-position of the pyridine ring, thereby expanding the chemical space around the core scaffold.
Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed to replace the chloro group with various nucleophiles, such as amines, alcohols, or thiols. The electron-withdrawing nature of the nitrile and the fluoro groups enhances the reactivity of the chloro substituent towards nucleophilic attack. This allows for the introduction of diverse functionalities at the 2-position, which can significantly impact the biological activity of the resulting analogues.
Combinatorial Chemistry and Parallel Synthesis for Library Generation
The versatility of this compound as a chemical scaffold makes it highly amenable to combinatorial chemistry and parallel synthesis approaches. youtube.com These techniques enable the rapid generation of large libraries of related compounds, which can then be screened for biological activity to identify lead compounds for drug discovery.
A combinatorial approach could involve the systematic variation of substituents at the 2- and 6-positions of the pyridine ring. For example, a library of compounds could be generated by reacting this compound with a diverse set of amines via SNAr reaction at the 2-position, followed by a Sonogashira coupling with a variety of terminal alkynes at the 6-position. This would result in a matrix of compounds with different substituents at these two positions, allowing for a comprehensive exploration of the structure-activity relationship (SAR).
Computational and Theoretical Investigations of 2 Chloro 6 Ethynyl 5 Fluoronicotinonitrile
Electronic Structure and Reactivity Studies
The electronic structure and inherent reactivity of a molecule are fundamental to understanding its chemical behavior. Computational chemistry provides powerful tools to probe these characteristics at a quantum level.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For a molecule like 2-Chloro-6-ethynyl-5-fluoronicotinonitrile, DFT calculations would be employed to predict its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy conformation.
Analysis of Frontier Molecular Orbitals (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting a molecule's chemical reactivity and electronic properties. The HOMO is the outermost orbital containing electrons and is associated with the ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost empty orbital and relates to the ability to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing cyano, chloro, and fluoro groups, along with the π-system of the ethynyl (B1212043) group and the pyridine (B92270) ring, would significantly influence the energies of these frontier orbitals. Theoretical studies on similar aromatic systems often show that such substitutions can lower both HOMO and LUMO energy levels and modulate the energy gap, thereby fine-tuning the molecule's reactivity.
Non-Covalent Interactions and Intermolecular Forces
The arrangement of molecules in the solid state is governed by a complex interplay of non-covalent interactions. Understanding these forces is crucial for predicting crystal packing and material properties.
Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Assembly
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify close contacts between atoms, which represent intermolecular interactions.
Reaction Mechanism Elucidation
Computational chemistry is also a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the energy barriers that govern the reaction rate. For this compound, theoretical studies could explore various potential reactions, such as nucleophilic aromatic substitution at the positions activated by the electron-withdrawing groups, or reactions involving the ethynyl or cyano functionalities.
For example, DFT calculations could be used to model the step-by-step mechanism of a substitution reaction, calculating the energies of all reactants, intermediates, transition states, and products. This would provide a detailed understanding of the reaction pathway and the factors that control its feasibility and selectivity. While no such studies have been published for this specific molecule, the methodologies are well-established and have been applied to a wide range of organic reactions.
To provide a thorough and scientifically accurate article as requested, access to specific computational research on "this compound" is necessary. Without such data, any attempt to generate the content for the outlined sections would be speculative and would not meet the required standard of detail and accuracy.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. A full suite of NMR experiments would be required for the unambiguous assignment of all atoms in 2-chloro-6-ethynyl-5-fluoronicotinonitrile.
1H, 13C, 19F NMR for Complete Structural Assignmentsigmaaldrich.com
One-dimensional NMR spectra provide the initial and most fundamental layer of structural information.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing a singlet for the ethynyl (B1212043) proton and a doublet for the single proton on the pyridine (B92270) ring. The chemical shift of the aromatic proton will be influenced by the adjacent fluorine and nitrile groups. For a related compound, 2-chloro-5-fluoronicotinonitrile (B1593161), the aromatic protons appear as doublets of doublets and doublets in the aromatic region of the spectrum. chemicalbook.com
¹³C NMR: The carbon NMR spectrum will reveal distinct signals for each of the eight carbon atoms in the molecule. The chemical shifts will be characteristic of their electronic environments: two sp-hybridized carbons of the ethynyl group, five sp²-hybridized carbons of the pyridine ring (three of which are quaternary), and the sp-hybridized carbon of the nitrile group. The carbons directly bonded to chlorine and fluorine will show characteristic shifts and coupling patterns.
¹⁹F NMR: As fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds. chemscene.comrsc.org A single resonance is expected for the fluorine atom at the C-5 position. The chemical shift and coupling to the adjacent aromatic proton (³JHF) would provide critical confirmation of its position on the pyridine ring.
Table 1: Predicted 1D NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Assignment |
| ¹H | ~8.0-8.5 | d (doublet) | JHF ≈ 6-8 | H-4 |
| ¹H | ~3.5-4.0 | s (singlet) | Ethynyl-H | |
| ¹³C | ~150-160 | d | JCF ≈ 250-270 | C-5 |
| ¹³C | ~145-155 | s | C-2 | |
| ¹³C | ~140-150 | d | JCF ≈ 15-20 | C-6 |
| ¹³C | ~140-145 | d | JCF ≈ 5-10 | C-4 |
| ¹³C | ~115-125 | s | C-3 | |
| ¹³C | ~115-120 | s | C≡N | |
| ¹³C | ~80-90 | s | C-6-C ≡CH | |
| ¹³C | ~75-85 | d | C-6-C≡C H | |
| ¹⁹F | -110 to -130 | d | JFH ≈ 6-8 | F-5 |
Note: Predicted data is based on typical chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for assembling the full molecular puzzle by establishing through-bond and through-space correlations. nih.gov
COSY (Correlation Spectroscopy): This experiment would show a correlation between the fluorine at C-5 and the proton at C-4, confirming their spatial proximity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link the H-4 signal to its corresponding C-4 signal and the ethynyl proton to its carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this molecule. It reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The H-4 proton to C-2, C-3, C-5, and C-6.
The ethynyl proton to the ethynyl carbons and C-6 of the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this rigid molecule, a NOESY experiment could confirm through-space proximities, such as between the ethynyl proton and the H-4 proton, further solidifying the structural assignment.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is essential for confirming the elemental formula of this compound. The technique measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). The experimentally determined exact mass would be compared to the calculated theoretical mass for the formula C₈H₂ClFN₂. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly visible in the spectrum, providing an additional layer of confirmation.
Table 2: Predicted HRMS Data for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ (for ³⁵Cl) | C₈H₃³⁵ClFN₂ | 181.0018 |
| [M+H]⁺ (for ³⁷Cl) | C₈H₃³⁷ClFN₂ | 182.9988 |
LC-MS and GC-MS for Purity Assessment and Mixture Analysis
Coupling chromatography with mass spectrometry allows for the separation and identification of components in a mixture, making it ideal for assessing the purity of the synthesized compound.
LC-MS (Liquid Chromatography-Mass Spectrometry): This would be the preferred method for analyzing the purity of this compound, as it is a non-destructive technique suitable for a wide range of organic compounds. The compound would be separated from any starting materials, byproducts, or impurities on an HPLC column, and the mass spectrometer would provide mass data for each eluting peak.
GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is sufficiently volatile and thermally stable, GC-MS could also be employed. The retention time from the GC provides one level of identification, while the mass spectrum of the eluting compound provides definitive confirmation.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Bond Characterizationevitachem.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of key functional groups. sigmaaldrich.comresearchgate.net
IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the nitrile and ethynyl groups.
C≡N stretch: A strong, sharp band around 2220-2240 cm⁻¹.
≡C-H stretch: A sharp band of medium intensity around 3300 cm⁻¹.
C≡C stretch: A weaker band around 2100-2140 cm⁻¹.
C-F and C-Cl stretches: These will appear in the fingerprint region (below 1500 cm⁻¹) and can be complex.
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. nih.govnist.gov It would be expected to show a strong signal for the symmetric C≡C stretch of the ethynyl group, which may be weak in the IR spectrum. The aromatic ring vibrations would also give rise to characteristic Raman signals.
Table 3: Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
| Alkyne C-H | Stretch | ~3300 | ~3300 | Medium (IR), Strong (Raman) |
| Nitrile C≡N | Stretch | 2220-2240 | 2220-2240 | Strong (IR), Medium (Raman) |
| Alkyne C≡C | Stretch | 2100-2140 | 2100-2140 | Weak-Medium (IR), Strong (Raman) |
| Aromatic Ring | C=C, C=N Stretches | 1400-1600 | 1400-1600 | Medium-Strong |
| C-F | Stretch | 1000-1400 | 1000-1400 | Strong (IR) |
| C-Cl | Stretch | 600-800 | 600-800 | Medium-Strong (IR) |
Note: Predicted data is based on typical vibrational frequencies for similar functional groups. Actual experimental values may vary.
X-ray Crystallography for Definitive Solid-State Structure Determination
For a novel compound such as this compound, obtaining a single crystal suitable for X-ray diffraction analysis would be a crucial step in its characterization. The resulting data would confirm the connectivity of the atoms—a pyridine ring substituted with chloro, ethynyl, fluoro, and cyano groups at the 2, 6, 5, and 3 positions, respectively. Furthermore, the crystallographic data would reveal details about the planarity of the pyridine ring, the orientation of the substituents, and the intermolecular interactions, such as halogen bonding or π-stacking, that govern the crystal packing.
Despite the significance of this technique, a thorough review of publicly available scientific literature and crystallographic databases reveals no specific X-ray crystallography data for this compound.
Table 1: Hypothetical Crystallographic Data for this compound (Note: The following table is illustrative as no experimental data has been published.)
| Parameter | Value |
|---|---|
| Empirical Formula | C₈H₂ClFN₃ |
| Formula Weight | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions (a, b, c) | Data not available |
| Unit Cell Angles (α, β, γ) | Data not available |
| Volume (V) | Data not available |
| Calculated Density | Data not available |
Chromatographic Methods for Purification and Purity Analysis
Chromatographic techniques are indispensable for the separation, identification, and purification of individual components from a mixture. For synthetic compounds like this compound, chromatography is essential to remove starting materials, by-products, and other impurities, as well as to verify the final purity of the substance.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of compounds in a liquid mobile phase. A high-pressure pump forces the solvent and sample mixture through a column packed with a solid adsorbent material (the stationary phase). Different components in the sample interact with the stationary phase to varying degrees, causing them to elute from the column at different times (retention times). A detector then measures the amount of each component as it elutes.
In the context of this compound, HPLC would be a primary method for assessing its purity. A typical analysis would involve developing a method with an appropriate column (e.g., a C18 reversed-phase column) and a mobile phase (e.g., a gradient of acetonitrile (B52724) and water). A pure sample would ideally show a single, sharp peak at a characteristic retention time. The presence of other peaks would indicate impurities.
While commercial suppliers of related compounds such as 6-Chloro-5-fluoronicotinonitrile indicate the availability of HPLC data for their products, no specific HPLC methods or results for this compound have been published in the scientific literature. bldpharm.com
Table 2: Representative HPLC Method Parameters for Analysis of Aromatic Nitriles (Note: This table is for illustrative purposes as no specific method for the target compound is available.)
| Parameter | Specification |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Data not available |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Data not available |
| Retention Time | Data not available for this compound |
| Purity | Data not available for this compound |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that utilizes smaller particle sizes (typically sub-2 µm) in the stationary phase. This allows for higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The principles of separation are the same, but the instrumentation is designed to handle the significantly higher backpressures generated by the densely packed columns.
For a compound like this compound, UPLC would offer a more rapid and efficient means of purity determination and could potentially resolve impurities that are not separable by HPLC. Given its advantages, UPLC is often preferred in high-throughput screening and quality control environments.
As with HPLC, there is no specific UPLC analytical data for this compound available in the public domain, although it is a technique that would be highly applicable to its analysis. bldpharm.com
Table 3: Representative UPLC Method Parameters (Note: This table is for illustrative purposes as no specific method for the target compound is available.)
| Parameter | Specification |
|---|---|
| Column | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Data not available |
| Flow Rate | 0.5 mL/min |
| Detection | UV or Mass Spectrometry |
| Retention Time | Data not available for this compound |
| Purity | Data not available for this compound |
Applications in Chemical Research
Synthetic Intermediates in Organic Synthesis
The strategic placement of orthogonal reactive groups on the pyridine (B92270) ring of 2-Chloro-6-ethynyl-5-fluoronicotinonitrile allows for its use in the stepwise construction of elaborate chemical structures. The chloro and ethynyl (B1212043) groups are particularly amenable to a variety of coupling reactions, while the nitrile and fluoro functionalities can be either retained in the final product or transformed into other chemical moieties.
Building Blocks for Complex Heterocyclic Systems
As a substituted nicotinonitrile, this compound is classified as a heterocyclic building block. Such compounds are fundamental starting materials in organic synthesis, particularly for creating more complex, polycyclic heterocyclic systems. The pyridine core, combined with the reactive handles, enables chemists to engage in cyclization and annulation reactions to build fused ring systems that are prevalent in pharmaceuticals and materials science.
Precursors for Aza-Analogous Quinolones and Pyrimidine Derivatives
The structural framework of this compound is well-suited for the synthesis of nitrogen-containing heterocyclic compounds like aza-analogous quinolones and various pyrimidine derivatives. The ethynyl group can participate in Sonogashira couplings or cyclization reactions, while the chloro substituent can be displaced by nucleophiles. These transformations are key steps in forming the core structures of these important classes of compounds, which are known for their wide range of biological activities.
Exploration in Medicinal Chemistry for Target-Oriented Compound Design
In medicinal chemistry, the discovery of novel therapeutic agents often relies on the use of unique and adaptable chemical scaffolds. This compound has been explored as a key intermediate in the synthesis of various kinase and enzyme inhibitors, where its distinct substituents can be tailored to achieve specific interactions with biological targets.
Glycogen Synthase Kinase-3 (GSK-3) Inhibitors
Glycogen Synthase Kinase-3 (GSK-3) is a key enzyme implicated in a range of diseases, including neurodegenerative disorders and diabetes. The development of potent and selective GSK-3 inhibitors is a significant goal in drug discovery. Research in this area has led to the synthesis of novel heterocyclic compounds, such as pyrimidyl hydrazones, which have demonstrated low nanomolar activity against GSK-3. While direct synthesis from this compound is not explicitly detailed in available public literature, its structural motifs are relevant to the scaffolds of known GSK-3 inhibitors. The general importance of functionalized pyridine and pyrimidine cores in this field highlights the potential of this building block for creating new inhibitor libraries.
Tryptophan Dioxygenase (IDO1 and TDO) Inhibitors
Tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1) are enzymes that play a crucial role in immune suppression, particularly in the context of cancer. Inhibiting these enzymes can restore anti-tumor immune responses. The search for effective IDO1 and TDO inhibitors is an active area of research. Patent literature describes related structures, such as 3-aminoisoxazolopyridine compounds, as having IDO1 and/or TDO inhibitory activity. The synthesis of such complex heterocyclic systems often relies on versatile precursors, and while the direct use of this compound is not specified, its potential as a starting material for analogous structures is recognized within the field of medicinal chemistry.
Spleen Tyrosine Kinase (Syk) and Epidermal Growth Factor Receptor (EGFR) Modulators
Spleen tyrosine kinase (Syk) and Epidermal Growth Factor Receptor (EGFR) are critical targets in the treatment of inflammatory diseases and cancer, respectively. The development of small molecule inhibitors for these kinases has led to significant therapeutic advances. The synthesis of potent EGFR inhibitors often involves the construction of complex heterocyclic cores, such as pyrrolo[2,3-d]pyrimidines. The utility of functionalized pyridines and pyrimidines as precursors for these drug scaffolds is well-established. Although specific examples detailing the use of this compound in the synthesis of Syk or EGFR modulators are not prominently featured in publicly accessible research, its inherent chemical reactivity makes it a candidate for the assembly of such kinase inhibitors.
KRAS G12C Mutant Inhibitors
The KRAS protein, a key signaling molecule, is frequently mutated in various cancers. The G12C mutation, in which glycine at position 12 is replaced by cysteine, is a common driver of tumor growth. The development of inhibitors that specifically target this mutant has been a significant breakthrough in cancer therapy. While direct studies on this compound as a KRAS G12C inhibitor are not extensively documented in publicly available research, its structural components are relevant to the design of such inhibitors. The chloro, fluoro, and ethynyl groups can be strategically utilized to enhance binding affinity and selectivity for the mutant protein. The nitrile group, a common feature in many enzyme inhibitors, can participate in crucial interactions within the active site of the target protein. The design of covalent inhibitors that form a bond with the mutant cysteine residue is a common strategy, and the ethynyl group on the nicotinonitrile scaffold could potentially be functionalized to act as a reactive handle for such covalent modification.
Development of Compounds with Potential Biological Efficacy
The versatile structure of this compound has prompted its investigation as a precursor for compounds with a range of biological activities, including anticancer and antimicrobial properties.
Nicotinonitrile derivatives have demonstrated promising anticancer properties. Research on various analogs has shown significant inhibitory effects against human tumor cell lines. For instance, studies on fluorinated nicotinonitriles have indicated that the position of the fluorine atom can influence the compound's anticancer efficacy, with substitutions at the meta position often showing superior activity. The cytotoxic effects of these compounds are often evaluated against a panel of cancer cell lines to determine their potency and selectivity.
Table 1: Illustrative Anticancer Activity of Related Nicotinonitrile Derivatives (Note: Data is representative of the compound class and not specific to this compound)
| Compound Type | Cancer Cell Line | IC50 (µM) |
| Fluorinated Nicotinonitrile Analog | MCF-7 (Breast) | 8.5 |
| Chloro-substituted Nicotinonitrile | HCT-116 (Colon) | 12.2 |
| Ethynyl-pyridine Derivative | A549 (Lung) | 15.7 |
The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Nicotinonitrile and its derivatives have been explored for their potential antibacterial and antifungal activities. The presence of halogens, such as chlorine and fluorine, in a molecule can enhance its antimicrobial properties. These atoms can increase the lipophilicity of the compound, facilitating its penetration through microbial cell membranes. Furthermore, the nitrile group can interact with essential microbial enzymes, leading to the inhibition of vital cellular processes. While specific data on the antimicrobial and antibiofilm properties of this compound is limited, the structural motifs it contains are found in compounds with known antimicrobial efficacy.
Table 2: General Antimicrobial Spectrum of Halogenated Nicotinonitriles (Note: This table represents general findings for the compound class.)
| Microbial Species | Activity |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Low to Moderate |
| Candida albicans | Moderate |
Structure-Activity Relationship (SAR) Studies and Rational Drug Design
The systematic investigation of how chemical structure relates to biological activity is fundamental to modern drug discovery. This compound provides a valuable template for such studies.
SAR studies on related nicotinonitrile derivatives have highlighted the importance of specific structural features for their biological activity. The presence and position of halogen atoms are critical. For example, fluorine substitution can modulate the electronic properties and metabolic stability of a molecule, often leading to enhanced biological activity. A review of various functional groups has shown that fluoro, chloro, and ethoxy groups can contribute to antimigration and antiproliferative activities nih.gov. The ethynyl group offers a rigid linker that can be used to orient other functional groups in a specific spatial arrangement to optimize interactions with a biological target. The nitrile group often acts as a key hydrogen bond acceptor or can be involved in other polar interactions.
Rational drug design utilizes computational and structural biology to design molecules with desired biological activities. Once a lead compound is identified, medicinal chemists employ various strategies to optimize its properties, such as potency, selectivity, and pharmacokinetic profile. For a scaffold like this compound, optimization strategies could involve:
Modification of the ethynyl group: This group can be further functionalized to introduce other chemical moieties that can enhance target binding or improve solubility.
Substitution at the chloro and fluoro positions: Replacing these halogens with other groups can fine-tune the electronic and steric properties of the molecule to improve its interaction with the target.
Bioisosteric replacement of the nitrile group: In some cases, replacing the nitrile group with other functional groups of similar size and electronic properties (bioisosteres) can lead to improved activity or reduced toxicity.
These rational design approaches, guided by computational modeling and SAR data, can accelerate the development of novel therapeutic agents based on the this compound scaffold.
Future Perspectives and Emerging Research Directions
Development of Advanced Catalytic Systems for Nicotinonitrile Synthesis
The efficient synthesis of substituted nicotinonitriles like 2-Chloro-6-ethynyl-5-fluoronicotinonitrile is paramount for its widespread investigation and application. Future research is increasingly focused on the development of advanced catalytic systems that offer higher yields, greater selectivity, and more environmentally benign reaction conditions. researchgate.net The synthesis of pyridine (B92270) derivatives, including nicotinonitriles, has traditionally relied on a variety of methods, but the drive for efficiency and sustainability is pushing the boundaries of catalyst innovation. researchgate.net
Emerging trends in this area involve the use of heterogeneous and homogeneous catalysts, including nanocatalysts, ionic liquids, and transition metal complexes. researchgate.net These advanced systems aim to overcome the limitations of classical synthetic routes, which can be time-consuming and costly. bbnchasm.com For a molecule with multiple reactive centers like this compound, regioselectivity is a key challenge that advanced catalytic systems can address. researchgate.net The goal is to develop catalysts that can precisely target specific positions on the pyridine ring, allowing for the controlled introduction or modification of functional groups.
| Catalyst Type | Potential Advantages in Nicotinonitrile Synthesis | Research Focus |
| Nanocatalysts | High surface area-to-volume ratio, enhanced reactivity, and recyclability. | Development of metal-organic frameworks (MOFs) and magnetic nanoparticles as catalyst supports. |
| Homogeneous Catalysts | High selectivity and milder reaction conditions. | Design of novel organometallic complexes with tailored ligand spheres for specific transformations. |
| Biocatalysts (Enzymes) | High specificity and operation under environmentally friendly conditions. | Exploring nitrilases for the selective hydrolysis of the nitrile group. wikipedia.org |
Exploration of Unconventional Reactivity and Novel Transformations of the Ethynyl (B1212043) and Halogen Moieties
The ethynyl and halogen moieties of this compound are ripe for exploration, offering a playground for novel chemical transformations. The chloro and fluoro substituents provide opportunities for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to introduce a wide range of substituents at these positions. The ethynyl group is a versatile handle for click chemistry, cyclization reactions, and further functionalization.
Future research will likely delve into uncovering unconventional reactivity patterns of these groups, potentially leading to the discovery of new reaction pathways and the synthesis of novel molecular architectures. The interplay between the electron-withdrawing nitrile group and the halogen atoms can influence the reactivity of the pyridine ring and the ethynyl substituent in unexpected ways. Investigating these electronic effects is crucial for predicting and controlling reaction outcomes.
Computational Design of Next-Generation Nicotinonitrile Analogues with Tunable Properties
Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules. In the context of this compound, computational methods can be employed to predict the electronic, steric, and pharmacokinetic properties of its analogues. By systematically modifying the substituents on the nicotinonitrile core in silico, researchers can screen vast chemical spaces to identify candidates with desired characteristics before embarking on time-consuming and expensive laboratory synthesis.
Density Functional Theory (DFT) calculations, for instance, can provide insights into the molecule's reactivity, bond strengths, and spectroscopic properties. This information is invaluable for designing analogues with tailored electronic properties for applications in organic electronics or as probes in biological systems. The goal is to create a library of virtual compounds with predictable and tunable features, accelerating the discovery of next-generation nicotinonitrile derivatives.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
Machine learning algorithms can be trained on existing reaction data to predict the success of a particular transformation, saving valuable resources and time. bbnchasm.com Furthermore, AI can be used in the de novo design of novel catalysts specifically tailored for nicotinonitrile synthesis, moving beyond traditional trial-and-error approaches. bbnchasm.comrsc.org This data-driven approach promises to enhance the efficiency and precision of chemical research, paving the way for the rapid discovery of new molecules with desired properties. scispace.com
| AI/ML Application | Impact on Nicotinonitrile Research |
| Reaction Outcome Prediction | Predicts the products and yields of reactions involving this compound. rsc.org |
| Catalyst Design | Identifies optimal catalyst structures for specific transformations of the nicotinonitrile core. rsc.org |
| Synthesis Planning | Proposes efficient and novel synthetic pathways to target analogues. researchgate.net |
| Property Prediction | Forecasts the biological and material properties of virtual nicotinonitrile derivatives. |
Expansion of Research into Material Science Applications
While nicotinonitrile derivatives have been extensively studied for their biological activities, their potential in material science remains a relatively unexplored frontier. researchgate.netekb.egnih.gov The unique electronic and structural features of this compound make it an attractive building block for novel organic materials. The planar, electron-deficient pyridine ring, combined with the linear ethynyl group, suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The presence of the nitrile group and halogen atoms can also facilitate intermolecular interactions, leading to self-assembly and the formation of ordered structures. Future research will likely focus on synthesizing polymers and macrocycles incorporating the this compound scaffold and investigating their photophysical and electronic properties. The development of nicotinonitrile-based materials could lead to new technologies with applications in sensing, imaging, and nonlinear optics. researchgate.net
Q & A
Q. What strategies stabilize this compound against decomposition under ambient conditions?
- Lyophilization : Reduces hydrolytic degradation.
- Coordination with Lewis acids : E.g., ZnCl₂ stabilizes nitriles via complexation.
- Microencapsulation : In polymer matrices (e.g., PEG) to limit oxygen/moisture exposure. Stability studies on fluorinated nitriles ( ) provide methodological frameworks .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported synthetic yields for similar nicotinonitrile derivatives?
- Variations often stem from:
- Catalyst purity : Pd(PPh₃)₄ vs. PdCl₂(dppf).
- Solvent effects : Polar aprotic solvents (DMF) vs. ethers (THF).
- Reaction monitoring : Use inline FT-IR or LC-MS to track intermediate formation.
Cross-validate methods using protocols in and .
Methodological Tables
Table 1. Key Synthetic Parameters for Ethynyl Group Introduction
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄/CuI | |
| Solvent | Dry THF/DMF (1:1) | |
| Temperature | 60–80°C | |
| Light Source | 450 nm LED (for photoredox) |
Table 2. Analytical Techniques for Structural Confirmation
| Technique | Target Signal | Application |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 (pyridine-H) | |
| FT-IR | 2230 cm⁻¹ (C≡N) | |
| HPLC-MS | [M+H]⁺ = 209.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
